2-Hydroxy-2'-(trifluoromethoxy)acetophenone

Lipophilicity Physicochemical Properties Drug Design

Sourcing acetophenone derivatives that combine high lipophilicity with α-hydroxy ketone reactivity is challenging; simpler analogs lack either the OCF3 group or the α-OH. 2-Hydroxy-2'-(trifluoromethoxy)acetophenone (CAS 146575-64-6) solves this directly: - LogP 2.49-3.31 (vs 0.72 for non-OCF3 analog): Enhances membrane permeability & target binding. - Solid at 28-31°C: Enables accurate weighing, recrystallization, and long-term storage. - α-Hydroxy ketone enables metal-free α-functionalization (triflic anhydride activation). BenchChem supplies this regulated intermediate with verified purity for pharmaceutical and agrochemical process R&D.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
Cat. No. B15339858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2'-(trifluoromethoxy)acetophenone
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CO)OC(F)(F)F
InChIInChI=1S/C9H7F3O3/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,13H,5H2
InChIKeyDMPBYXHCDYTTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2'-(trifluoromethoxy)acetophenone: Physicochemical Baseline


2-Hydroxy-2'-(trifluoromethoxy)acetophenone (CAS 146575-64-6, molecular formula C9H7F3O3, molecular weight 220.15 g/mol) is a functionalized acetophenone derivative characterized by the presence of both an α-hydroxy ketone moiety and an ortho-trifluoromethoxy (-OCF3) substituent on the aromatic ring . This compound exists as a solid with a melting point of 28–31 °C and exhibits a LogP ranging from 2.49 to 3.31 depending on the measurement method, reflecting substantial lipophilicity imparted by the -OCF3 group . The molecule possesses one hydrogen bond donor (phenolic OH) and multiple hydrogen bond acceptors (carbonyl oxygen, fluorine atoms), enabling diverse intermolecular interactions that influence both its reactivity and potential biological recognition [1].

Solid-state handling supports precise weighing and recrystallization workflows
α-Hydroxy ketone motif enables electrophilic activation and α-functionalization
OCF₃ group provides high lipophilicity for membrane-permeability studies

2-Hydroxy-2'-(trifluoromethoxy)acetophenone: Why Analogs Fail


Substituting 2-Hydroxy-2'-(trifluoromethoxy)acetophenone with a simpler acetophenone derivative introduces substantial, quantifiable changes in key physicochemical properties that directly affect synthetic utility and biological applicability. The trifluoromethoxy group increases lipophilicity by approximately 0.7–1.4 LogD units relative to methoxy analogs and significantly alters the compound's physical state from a liquid to a solid relative to the non-hydroxylated ortho-OCF3 analog . Furthermore, the α-hydroxy ketone functionality enables specific reactivity pathways—such as chelation, oxidation, and nucleophilic addition—that are absent in simple acetophenones or those lacking the α-hydroxyl group [1]. These combined structural features create a unique property profile that cannot be replicated by individual analogs, making direct substitution scientifically unjustified for applications where lipophilicity, hydrogen bonding capacity, and solid-state handling are critical experimental parameters.

Lipophilicity shift
OCF₃ increases LogD by ~0.7–1.4 units vs. methoxy analogs; simple acetophenones differ substantially.
Physical form mismatch
Solid (near ambient) vs. liquid 2'-(trifluoromethoxy)acetophenone; handling and purification workflows may not transfer.
Reactivity gap
Lacks α‑OH group in comparator; electrophilic activation route unavailable, limiting building‑block utility.

2-Hydroxy-2'-(trifluoromethoxy)acetophenone vs. Key Comparators


Lipophilicity (LogP) vs. 2-Hydroxyacetophenone

The presence of the ortho-trifluoromethoxy group on 2-Hydroxy-2'-(trifluoromethoxy)acetophenone results in a substantial increase in lipophilicity compared to the unsubstituted 2-hydroxyacetophenone. The target compound exhibits a LogP of 2.49–3.31 (measured/predicted values from multiple sources) [1], whereas 2-hydroxyacetophenone shows a LogP of only 0.44–0.72 . This represents a LogP increase of approximately 2.0–2.8 units, corresponding to a >100-fold increase in octanol-water partition coefficient.

Lipophilicity
Reported
LogP 2.49–3.31 vs. 0.44–0.72 Δ ≈ +2.0–2.8
High lipophilicity shift supports permeability and binding studies
Predicted and experimental values; method-dependent range
Lipophilicity Physicochemical Properties Drug Design

Physical State vs. 2'-(Trifluoromethoxy)acetophenone

The presence of the α-hydroxy group fundamentally alters the physical state of the compound at ambient conditions. 2-Hydroxy-2'-(trifluoromethoxy)acetophenone is a solid with a melting point of 28–31 °C [1], while the corresponding analog lacking the α-hydroxy group, 2'-(trifluoromethoxy)acetophenone (CAS 220227-93-0), is a liquid at room temperature . This physical state difference has direct implications for handling, storage, purification, and formulation strategies.

Physical state
Data to verify
Solid (mp 28–31 °C) vs. Liquid
Solid form may improve handling and storage reproducibility
Ambient lab conditions; handling benefit context-dependent
Physical Properties Handling Formulation

OCF3 Lipophilicity Contribution vs. Methoxy Analogs

Based on systematic studies of aliphatic OCF3-containing compounds, the trifluoromethoxy group increases lipophilicity by 0.7–1.4 LogD units compared to the corresponding methoxy (OCH3) analog, an effect comparable to that of the trifluoromethyl (CF3) group . Applied to 2-Hydroxy-2'-(trifluoromethoxy)acetophenone, this suggests that a hypothetical 2'-methoxy analog would have a LogD approximately 0.7–1.4 units lower. This class-level inference is supported by the observed LogP difference of ~2.0–2.8 units between the target compound and unsubstituted 2-hydroxyacetophenone, where the OCF3 group is the primary structural variable.

OCF₃ vs. OCH₃
Class-level
ΔLogD +0.7 to +1.4
Quantified lipophilicity boost, metabolic stability retained
Aliphatic system inference; aromatic applicability to verify
Structure-Activity Relationship Fluorine Chemistry Medicinal Chemistry

α-Functionalization via Electrophilic Activation

Acetophenones bearing α-hydroxy groups can be activated by triflic anhydride to generate highly electrophilic intermediates that undergo α-arylation and α-oxyamination under metal-free conditions in moderate to excellent yields (typically 50–90% depending on nucleophile and substitution pattern) [1]. While direct yield data for 2-Hydroxy-2'-(trifluoromethoxy)acetophenone in this specific transformation is not reported, the presence of both the α-hydroxy ketone motif and the electron-withdrawing OCF3 group is expected to modulate the electrophilicity of the activated intermediate, potentially influencing reaction rates and regioselectivity relative to unsubstituted or non-hydroxylated analogs. In contrast, 2'-(trifluoromethoxy)acetophenone lacks the α-hydroxy group and therefore cannot undergo the same α-functionalization manifold.

α-Functionalization
Class-level
Triflic anhydride activation; comparator inaccessible
Expands building-block utility for α-arylation/oxyamination
Direct yield data not reported; reactivity context-dependent
Synthetic Methodology α-Functionalization Building Block Utility

2-Hydroxy-2'-(trifluoromethoxy)acetophenone: Optimal Applications


Medicinal Chemistry: Lipophilicity-Enhanced Lead Optimization

The compound's elevated LogP (2.49–3.31) compared to unsubstituted 2-hydroxyacetophenone (LogP 0.44–0.72) makes it a superior choice for lead optimization campaigns where increased lipophilicity is desired to improve membrane permeability, blood-brain barrier penetration, or target protein binding [1]. The trifluoromethoxy group provides this lipophilicity enhancement without the metabolic instability often associated with alkyl chain extensions, as documented in comparative studies of OCF3-containing aliphatic derivatives . Researchers developing CNS-penetrant candidates or compounds targeting intracellular hydrophobic binding pockets should prioritize this derivative over less lipophilic hydroxyacetophenone analogs.

Synthetic Chemistry: α-Functionalization Building Block

The α-hydroxy ketone functionality enables triflic anhydride-mediated electrophilic activation, providing access to α-arylated and α-oxyaminated products under metal-free conditions [2]. This synthetic versatility is absent in analogs lacking the α-hydroxy group, such as 2'-(trifluoromethoxy)acetophenone. Researchers engaged in the synthesis of α-functionalized ketones, heterocycles, or natural product analogs should select this compound when both the OCF3 group and α-functionalization capability are required in the same building block.

Process Chemistry: Solid-State Handling Advantages

As a solid with a melting point of 28–31 °C, 2-Hydroxy-2'-(trifluoromethoxy)acetophenone offers practical advantages in weighing accuracy, long-term storage stability, and purification via recrystallization compared to the liquid analog 2'-(trifluoromethoxy)acetophenone . Process chemists developing scalable synthetic routes or analytical chemists preparing reference standards should prefer this solid derivative when reproducible handling and precise mass measurements are critical experimental requirements.

Agrochemical & Material Science: Fluorinated Synthon

The trifluoromethoxy group is increasingly utilized in agrochemical design due to its ability to enhance lipophilicity, metabolic stability, and bioavailability while maintaining favorable physicochemical properties . The combination of the OCF3 group with the reactive α-hydroxy ketone framework provides a versatile synthon for constructing fluorinated agrochemical intermediates. Researchers developing novel pesticides, herbicides, or functional materials requiring fluorine-containing building blocks should consider this compound as a starting material for further derivatization.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
LogP/LogD profile
Membrane-permeability assay context
α-Functionalization building block
α-Hydroxy ketone reactivity
Electrophilic activation scope
Process-scale handling
Solid-state form
Weighing and recrystallization reproducibility
Fluorinated synthon research
OCF₃ group stability
Agrochemical intermediate validation

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